molecular formula C19H18N4O3 B13405065 Axitinib Intermediate 2

Axitinib Intermediate 2

Número de catálogo: B13405065
Peso molecular: 350.4 g/mol
Clave InChI: BKXMYFOISYYOLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Axitinib Intermediate 2 is a crucial compound in the synthesis of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma, a type of kidney cancer . This compound plays a vital role in the multi-step synthesis process of Axitinib, making it an essential component in the pharmaceutical industry.

Métodos De Preparación

The preparation of Axitinib Intermediate 2 involves several synthetic routes and reaction conditions. One common method starts with 6-halo-1H-indole as a raw material, which undergoes an oxidation rearrangement reaction to form 6-halo-3-formyl-1H-indole. This intermediate then reacts with N-methyl-2-mercaptobenzamide through a Migita reaction to produce N-methyl-2-[(3-formyl-1H-6-yl)sulfur]benzamide. Finally, a Witting reaction with a ylide reagent yields this compound .

Análisis De Reacciones Químicas

Axitinib Intermediate 2 undergoes various types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Axitinib Intermediate 2 has several scientific research applications, including:

    Chemistry: It is used as a key intermediate in the synthesis of Axitinib and other related compounds.

    Biology: The compound is studied for its role in inhibiting tyrosine kinases, which are involved in various cellular processes.

    Medicine: this compound is crucial in the development of Axitinib, which is used to treat advanced renal cell carcinoma and other cancers.

    Industry: The compound is used in the pharmaceutical industry for the large-scale production of Axitinib

Mecanismo De Acción

Axitinib Intermediate 2 contributes to the mechanism of action of Axitinib by serving as a precursor in its synthesis. Axitinib selectively inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), blocking angiogenesis, tumor growth, and metastases. This inhibition prevents the progression of cancer by disrupting the blood supply to the tumor .

Comparación Con Compuestos Similares

Axitinib Intermediate 2 can be compared with other similar compounds used in the synthesis of tyrosine kinase inhibitors. Some of these compounds include:

    Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: A multi-kinase inhibitor used for treating various types of cancer.

    Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

    Lenvatinib: Used for the treatment of thyroid cancer and renal cell carcinoma.

This compound is unique due to its specific role in the synthesis of Axitinib, which has shown higher potency and selectivity compared to first-generation VEGFR inhibitors .

Propiedades

IUPAC Name

6-nitro-1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-23(25)15-8-9-16-17(10-7-14-5-1-3-11-20-14)21-22(18(16)13-15)19-6-2-4-12-26-19/h1,3,5,7-11,13,19H,2,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMYFOISYYOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.